7-Methyl-1-benzofuran-2-carboxylic acid
Overview
Description
7-Methyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
7-Methyl-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may target a variety of cellular components, including proteins, DNA, and cellular membranes.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
These could include pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and logp, suggest that it may have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
7-Methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase is crucial for its biological activity, as it can modulate various cellular processes.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anti-tumor activity by inhibiting the proliferation of cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits Src kinase, which plays a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, are relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-tumor and anti-oxidative activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives, including this compound, can lead to hepatotoxicity and other organ-specific toxicities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzofuran derivatives, including this compound, are metabolized by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives, including this compound, have been found to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses .
Preparation Methods
The synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and high yield.
Chemical Reactions Analysis
7-Methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Comparison with Similar Compounds
7-Methyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Exhibits anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
7-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCUDGNUWNJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604866 | |
Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17349-64-3 | |
Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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